molecular formula C10H16ClNO B13575459 2-Methoxy-2-(3-methylphenyl)ethan-1-aminehydrochloride

2-Methoxy-2-(3-methylphenyl)ethan-1-aminehydrochloride

Cat. No.: B13575459
M. Wt: 201.69 g/mol
InChI Key: UFESXMPRCGNRKX-UHFFFAOYSA-N
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Description

2-Methoxy-2-(3-methylphenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a methoxy group and a 3-methylphenyl moiety attached to a central ethanamine backbone. The compound’s molecular formula is C₁₀H₁₆ClNO, with a molecular weight of 217.69 g/mol. This compound is utilized in life science research, particularly in the synthesis of pharmacologically active molecules, as evidenced by its commercial availability through suppliers like American Elements .

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

2-methoxy-2-(3-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8-4-3-5-9(6-8)10(7-11)12-2;/h3-6,10H,7,11H2,1-2H3;1H

InChI Key

UFESXMPRCGNRKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CN)OC.Cl

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of the Phenyl Intermediate

  • Starting Material: 3-methylphenyl derivatives (e.g., 3-methylphenol or 3-methylbenzaldehyde).
  • Procedure:
    • Condensation of phenyl aldehyde with suitable amines or nitriles to form imines or related intermediates.
    • A typical example involves azeotropic dehydration of phenyl aldehyde with ammonia or primary amines, producing phenyl imines, as described in patent CN103936599A.

Step 2: Formation of the Ethylamine Backbone

  • Method:
    • Nucleophilic addition or reductive amination of the phenyl intermediate with formaldehyde or methylating agents.
    • Use of methylation reagents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl group at the appropriate position.
    • Alternatively, alkylation of the amino group with methylating agents in the presence of a base like potassium carbonate.

Step 3: Introduction of the Methoxy Group

  • Approach:
    • Methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate.
    • Demethylation of methoxy groups can be performed using boron tribromide (BBr₃), as demonstrated in patent WO2015159170A2.

Step 4: Conversion to Hydrochloride Salt

  • Procedure:
    • The free amine is reacted with hydrochloric acid in an aqueous medium.
    • The reaction typically involves bubbling dry HCl gas into the amine solution or adding concentrated HCl directly, followed by crystallization of the hydrochloride salt.

Detailed Reaction Conditions and Data

Step Reagents & Conditions Yield Notes
Azeotropic dehydration Phenyl aldehyde + amine, toluene, Dean-Stark trap, reflux 16h ~80-90% Removes water, drives imine formation
Imine reduction or methylation Methyl iodide, base (K₂CO₃), room temp to 50°C 70-85% Selective methylation at nitrogen
Demethylation (if needed) BBr₃, -78°C to room temp 60-75% Converts methoxy to phenol
Amine formation Hydrogenation or reductive amination 75-85% Catalytic hydrogenation over Pd/C or Raney Ni
Salt formation HCl gas or concentrated HCl, 0-25°C Quantitative Crystallization of hydrochloride salt

Research Findings and Data Tables

Yield and Purity Data

Method Yield (%) Purity (>%) Water Content (%) Environmental Notes
Azeotropic dehydration + methylation 56-84 >99.7 <0.2 Eco-friendly, low waste
Catalytic hydrogenation 75-85 >99 N/A Safer, high yield
Demethylation with BBr₃ 60-75 High N/A Requires low temperature control

Research Findings Summary

  • The process described in patent CN103936599A emphasizes a low-cost, high-yield method utilizing azeotropic dehydration to generate the amine intermediate efficiently.
  • The methylation step is optimized to prevent over-alkylation, with reaction times typically between 8-20 hours.
  • The deprotection and salt formation steps are straightforward, with high purity and minimal by-products, aligning with environmental sustainability goals.

Summary of the Preparation Protocol

Chemical Reactions Analysis

2-Methoxy-2-(3-methylphenyl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Methoxy-2-(3-methylphenyl)ethan-1-aminehydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain medical conditions.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(3-methylphenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Methoxy-2-(3-methylphenyl)ethan-1-amine Hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Key Differences from Target Compound References
2-Methoxy-2-(3-methylphenyl)ethan-1-amine HCl C₁₀H₁₆ClNO 217.69 3-Methylphenyl, methoxy Reference compound
2-(2-Methoxyphenoxy)ethylamine HCl C₉H₁₄ClNO₂ 203.67 2-Methoxyphenoxy ethyl chain Ether linkage instead of direct phenyl attachment
2-(3-Methylisoxazol-5-yl)ethan-1-amine HCl C₆H₁₁ClN₂O 162.62 Isoxazole ring with methyl Heterocyclic ring introduces π-π interactions
2-(2-Chloro-3-fluorophenyl)ethan-1-amine HCl C₈H₁₀Cl₂FN 210.07 Chloro, fluoro on phenyl Halogens increase electronegativity
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine HCl C₁₀H₁₅ClNO₂ 216.69 Benzyl ether with 3-methoxy Oxygen spacer alters conformational flexibility
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine HCl C₁₃H₁₂Br₂ClF₂N₂ 455.41 Pyridine with Br, difluorophenyl Aromatic nitrogen and halogen-rich structure

Detailed Comparative Insights

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 3-methylphenyl group in the target compound enhances lipophilicity compared to analogues with polar substituents like methoxy (e.g., 2-[(3-methoxyphenyl)methoxy]ethan-1-amine HCl) or halogens (e.g., 2-(2-chloro-3-fluorophenyl)ethan-1-amine HCl) .
  • Electronic Effects: Methoxy groups in compounds like 2-(2-methoxyphenoxy)ethylamine HCl donate electron density via resonance, contrasting with the electron-withdrawing halogens in 2-(2-chloro-3-fluorophenyl)ethan-1-amine HCl .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-2-(3-methylphenyl)ethan-1-amine hydrochloride, and how can reaction yields be maximized?

  • Methodology :

  • Step 1 : Begin with a Friedel-Crafts alkylation of 3-methylbenzene derivatives to introduce the ethanamine moiety. Use anhydrous conditions with Lewis acid catalysts (e.g., AlCl₃) and monitor reaction progress via TLC .
  • Step 2 : Convert the free amine to the hydrochloride salt using HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether).
  • Yield Optimization : Purify intermediates via recrystallization (e.g., ethanol/water mixtures) and confirm purity with melting point analysis or HPLC (>98% purity recommended) .

Q. How should researchers characterize the structural integrity of 2-Methoxy-2-(3-methylphenyl)ethan-1-amine hydrochloride?

  • Analytical Techniques :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination to confirm stereochemistry and hydrogen bonding patterns .
  • NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify methoxy, methylphenyl, and amine proton environments. Compare with structurally similar compounds (e.g., ) .
  • Mass Spectrometry : Confirm molecular weight (C₁₀H₁₆ClNO₂; MW 217.7) via ESI-MS or MALDI-TOF .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Experimental Design :

  • Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C in aqueous buffers (pH 3–9). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Key Findings : Hydrochloride salts generally exhibit improved solubility but may hydrolyze in strongly basic conditions. Store desiccated at –20°C for long-term stability .

Q. How can researchers screen this compound for preliminary biological activity?

  • Screening Workflow :

  • Receptor Binding Assays : Test affinity for CNS targets (e.g., serotonin or dopamine receptors) using radioligand displacement assays (IC₅₀ values). Reference structural analogs in and for assay design .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish safe concentration ranges (<100 µM typically non-toxic) .

Advanced Research Questions

Q. How can enantiomers of 2-Methoxy-2-(3-methylphenyl)ethan-1-amine hydrochloride be separated and characterized?

  • Methodology :

  • Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Optimize resolution by adjusting column temperature and flow rate .
  • Circular Dichroism (CD) : Compare CD spectra of isolated enantiomers to confirm absolute configuration .

Q. What mechanistic insights explain its interactions with central nervous system (CNS) receptors?

  • Computational Modeling :

  • Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., 5-HT₂A). Highlight hydrogen bonds between the methoxy group and Thr²⁰⁰ or hydrophobic interactions with the methylphenyl ring .
  • Validate predictions with site-directed mutagenesis studies on key receptor residues .

Q. How do reaction conditions influence regioselectivity in substitution reactions involving this compound?

  • Case Study :

  • Nucleophilic Substitution : React with alkyl halides in DMF/K₂CO₃. Steric hindrance from the 3-methyl group directs substitution to the less hindered ethanamine position. Monitor regioselectivity via ¹H NMR .
  • Oxidation Studies : Use KMnO₄ in acidic conditions to oxidize the amine to a ketone; confirm product via IR (C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Data Analysis Framework :

  • Source Evaluation : Cross-reference purity data (e.g., HPLC traces from vs. commercial batches). Impurities >2% may skew bioactivity results .
  • Structural Isomer Comparisons : Compare activity of 3-methylphenyl vs. 4-methylphenyl analogs () to isolate substituent effects .
  • Statistical Validation : Use ANOVA to assess inter-lab variability in IC₅₀ values for receptor assays .

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